Cis-10-hydroxy Nortriptyline-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-10-hydroxy Nortriptyline-D3 is a labeled analogue of cis-10-hydroxy Nortriptyline. It is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline. This compound is used primarily in research settings, particularly in the study of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-10-hydroxy Nortriptyline-D3 involves the hydroxylation of nortriptyline. This reaction is typically catalyzed by the cytochrome P450 (CYP) isoform CYP2D6 . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Cis-10-hydroxy Nortriptyline-D3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced metabolites, which are often studied for their pharmacological properties .
Scientific Research Applications
Cis-10-hydroxy Nortriptyline-D3 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Cis-10-hydroxy Nortriptyline-D3 exerts its effects by inhibiting the reuptake of norepinephrine in the brain. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression. The compound primarily targets the norepinephrine transporter and involves pathways mediated by the cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: A tricyclic antidepressant that is metabolized to cis-10-hydroxy Nortriptyline.
Nortriptyline: Another tricyclic antidepressant that is a precursor to cis-10-hydroxy Nortriptyline.
Trans-10-hydroxy Nortriptyline: An isomer of cis-10-hydroxy Nortriptyline with different pharmacological properties.
Uniqueness
Cis-10-hydroxy Nortriptyline-D3 is unique due to its labeled nature, which makes it particularly useful in research settings for tracking and quantifying the metabolism of nortriptyline. Its specific inhibition of norepinephrine reuptake also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(2Z)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11-/i1D3 |
InChI Key |
VAGXZGJKNUNLHK-WFUGEUFNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.